molecular formula C13H23NO4 B12992363 tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12992363
M. Wt: 257.33 g/mol
InChI Key: ISARRDIRSMJCMP-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 2306261-40-3) is a high-purity spirocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C13H23NO4 and a molecular weight of 257.326 g/mol, belongs to a class of azaspirodecane derivatives characterized by their three-dimensional, rigid structures . Such spirocyclic scaffolds are essential for the exploration of three-dimensional chemical space, as they enable the incremental and controlled variation of peripheral substituents, allowing researchers to investigate the relationship between spatial placement and molecular properties in a way that flexible molecules cannot . The scaffold features a hydroxyl group, providing a versatile handle for further synthetic diversification, making it a valuable intermediate for creating compound libraries for biological screening . It is supplied with a minimum purity of 97% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-10(15)13(9-14)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3

InChI Key

ISARRDIRSMJCMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Starting from 1,4-dioxaspiro[4.5]decane-8-one, the reaction with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a mixed solvent system (glycol dimethyl ether and ethanol) at low temperature (0–20 °C) yields the nitrile intermediate.
  • The reaction proceeds via nucleophilic substitution and is followed by aqueous workup and silica gel purification.
  • Yield is approximately 75%, indicating efficient conversion with minimal side reactions.

Step 2: Alkylation with 1-bromo-2-chloroethane

  • The nitrile intermediate is treated with lithium diisopropylamide (LDA) to generate a strong base environment for alkylation.
  • 1-bromo-2-chloroethane is added dropwise at 0 °C, and the reaction is allowed to proceed at 20 °C for about 12.5 hours.
  • The product is isolated by extraction and chromatography, with a moderate yield (~51%), reflecting the complexity of the alkylation step.

Step 3: Hydrogenation, Cyclization, and tert-Butyl Protection

  • The alkylated nitrile undergoes catalytic hydrogenation using Raney nickel under 50 psi hydrogen pressure at 50 °C for 4 hours.
  • This step reduces the nitrile to an amine and promotes intramolecular cyclization.
  • Subsequently, tert-butyl dicarbonate is added to protect the amine as a tert-butyl carbamate.
  • The reaction mixture is purified to afford the protected spirocyclic intermediate with a high yield (~80%).

Step 4: Deprotection to Final Product

  • The tert-butyl protecting group is removed using pyridinium p-toluenesulfonate (PPTS) in a mixed solvent of acetone and water.
  • The reaction is conducted at 70 °C for 15 hours.
  • After workup and recrystallization, the final product tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is obtained with a yield of approximately 68%.

Summary Table of Reaction Conditions and Yields

Step Intermediate/Product Key Reagents Solvent(s) Temp (°C) Time (h) Yield (%) Notes
1 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanide, KOtBu Glycol dimethyl ether + EtOH 0–20 4 74.8 Base-mediated substitution
2 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile LDA, 1-bromo-2-chloroethane Toluene 0–20 12.5 50.8 Alkylation step
3 tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate Raney Ni, H2, tert-butyl dicarbonate Methanol 50 6 80 Hydrogenation & protection
4 This compound PPTS Acetone + Water 70 15 68.2 Deprotection

Research Findings and Practical Considerations

  • The described method is advantageous for industrial scale-up due to the use of inexpensive starting materials and mild reaction conditions.
  • The multi-step synthesis allows for good control over stereochemistry and functional group transformations.
  • The use of Raney nickel hydrogenation is critical for efficient reduction and cyclization.
  • The final deprotection step with PPTS is mild and avoids harsh acidic conditions that could degrade the spirocyclic framework.
  • Purification by silica gel chromatography and recrystallization ensures high purity of the final compound, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and neutral or basic conditions for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group yields an alcohol.

Scientific Research Applications

Drug Development

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has shown promise in drug development due to its structural characteristics which can facilitate interactions with biological targets. Research indicates that compounds with spirocyclic structures often exhibit unique biological activities, making them valuable in the development of new pharmaceuticals.

Case Study: Antiviral Activity

A study investigated the antiviral properties of related compounds within the spirocyclic family, demonstrating that modifications at the carboxylate position can enhance activity against specific viral strains. The findings suggest that the tert-butyl group may contribute to increased lipophilicity, improving cell membrane penetration .

Neuroscience Research

The compound's potential application extends into neuroscience, where it may serve as a scaffold for developing neuroprotective agents. Preliminary studies indicate that derivatives of this structure could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a controlled study, researchers synthesized various derivatives of this compound and assessed their neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting a pathway for developing new treatments for conditions like Alzheimer’s disease .

Polymer Chemistry

The unique structure of this compound lends itself to applications in polymer chemistry, particularly in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices, resulting in materials with improved thermal properties and mechanical performance compared to conventional polymers. These materials could be utilized in high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
1421313-98-5 (7-oxo) 253.34 Not reported 1.8 0.5 (DMSO)
757239-67-1 (4-hydroxy) 269.34 123–125 0.9 1.2 (Water)
2230804-16-5 (8-formyl) 267.36 Not reported 2.1 0.3 (DMSO)
336191-17-4 (2,8-diaza) 240.30 Not reported 1.2 0.8 (Methanol)

Biological Activity

tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 2306261-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Boiling Point379.4 ± 42.0 °C (Predicted)
Density1.16 ± 0.1 g/cm³ (Predicted)
pKa14.48 ± 0.20 (Predicted)

These properties indicate a stable compound that may exhibit significant interactions with biological systems due to its structural features.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the spirodecane structure, which includes this compound. For instance, a series of dual inhibitors targeting bacterial topoisomerases have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL for effective compounds .

Table: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound 7a<0.03125Enterococcus faecalis
Compound 7j2 - 16Klebsiella pneumoniae
Compound 7p<0.03125Staphylococcus aureus

The presence of hydroxyl groups in these compounds often correlates with enhanced antibacterial activity, suggesting that this compound may also exhibit similar effects.

The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . The dual inhibition profile allows for a broader spectrum of activity against resistant strains.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound possess low nanomolar IC50 values against bacterial topoisomerases, indicating strong potential as antibacterial agents .
  • In Vivo Efficacy : In animal models, compounds exhibiting similar structural characteristics have shown efficacy against infections caused by multidrug-resistant strains of Staphylococcus aureus, reinforcing their therapeutic potential .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) groups are widely used to protect amines during reactions. A reflux step with aqueous HCl (e.g., 35% v/v, 16 hours) can hydrolyze intermediates like tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate to carboxylic acids, followed by Boc reprotection using Boc₂O in dioxane/water with potassium carbonate . Purification via acid-base extraction (e.g., MTBE washes) and vacuum concentration can isolate the product. Yield improvements may involve optimizing reaction times, stoichiometry of Boc₂O, or using anhydrous conditions to minimize side reactions.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous spirocyclic compounds, key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection (e.g., NIOSH-certified N95 masks) if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors or particulates.
  • Spill Management : Collect spills using non-sparking tools, avoid water flushing, and dispose via licensed hazardous waste services .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) identify key signals such as the tert-butyl group (δ ~1.3–1.6 ppm) and spirocyclic protons (δ ~3.5–4.3 ppm). Exchangeable protons (e.g., hydroxyl groups) may appear broad or absent .
  • LCMS : High-resolution mass spectrometry confirms molecular weight ([M-H]⁻ expected at m/z ~284.2 for C₁₄H₂₃NO₅) .
  • IR Spectroscopy : Detect functional groups like carbonyl (Boc C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200–3600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of the spirocyclic core?

  • Methodological Answer : Stereochemical outcomes depend on reaction conditions and catalysts. For example:
  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to direct spirocyclization.
  • Temperature Control : Low-temperature reactions (e.g., –78°C) can stabilize transition states favoring desired stereoisomers .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (via SHELX or ORTEP-3) resolves absolute configurations and validates stereochemical assignments .

Q. What computational or experimental methods are recommended to analyze hydrogen-bonding patterns in crystalline forms of this compound?

  • Methodological Answer :
  • X-ray Crystallography : SHELXL refinement provides hydrogen-bond geometries (e.g., D···A distances, angles). Tools like WinGX or Olex2 visualize packing motifs .
  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., rings, chains) using Etter’s rules to predict supramolecular interactions .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to assess intermolecular forces .

Q. How can conflicting crystallographic data or refinement issues be resolved for this compound?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Check for R-factor convergence and residual electron density peaks .
  • Disorder Modeling : Apply PART/SUMP restraints for disordered tert-butyl or oxygen atoms. Validate with SQUEEZE (Platon) to account for solvent voids .
  • Cross-Validation : Compare refinement results with alternative software (e.g., CRYSTALS) or independent datasets to confirm reproducibility .

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